molecular formula C19H15N3O2S2 B2760415 3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole CAS No. 690645-40-0

3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2760415
CAS No.: 690645-40-0
M. Wt: 381.47
InChI Key: OLQIMALEUMNICN-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings that are common in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a type of aromatic ether that is often found in bioactive molecules. The thiazolo[2,3-c][1,2,4]triazole ring is a heterocyclic compound containing nitrogen and sulfur atoms, which can contribute to various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex with multiple ring structures. The presence of the nitrogen and sulfur atoms in the thiazolo[2,3-c][1,2,4]triazole ring could potentially lead to interesting electronic and steric effects .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the ether group in the benzo[d][1,3]dioxol-5-ylmethyl moiety could potentially undergo reactions such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility .

Scientific Research Applications

Protective Effects against Oxidative Stress

Thiazolo[3,2-b]-1,2,4-triazoles have been studied for their protective effects against ethanol-induced oxidative stress in mouse brain and liver. These compounds were found to ameliorate peroxidative injury, suggesting potential applications in mitigating oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Antimicrobial and Antioxidant Activities

Derivatives of thiazolyl triazoles have been synthesized and evaluated for their in vitro antimicrobial activity against various human pathogenic microorganisms and antioxidant activity. These compounds have shown significant activity, suggesting their potential use in antimicrobial and antioxidant applications (Tay et al., 2022).

Antimycobacterial Agents

Fused 1,2,4-triazole derivatives have been prepared and evaluated for their antimicrobial activity, with a focus on antimycobacterial activity against Mycobacterium tuberculosis. The findings suggest potential applications in treating bacterial infections, particularly tuberculosis (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).

Electrocatalysis and Electronic Applications

Studies on benzotriazole derivatives, such as electroactive monomers and polymers, have shown that these compounds exhibit different optical and electrochemical behaviors based on their structural features. This suggests potential applications in electrocatalysis, electronic devices, and materials science for energy storage and conversion (Yiĝitsoy et al., 2011).

Synthesis and Chemical Research

Research into the synthetic routes and applications of benzazolyl compounds, including triazoles, has highlighted their importance in developing biologically active targets for various diseases. This underscores the role of such compounds in medicinal chemistry and drug development (Abdel-Wahab & Mohamed, 2012).

Future Directions

The study of complex organic compounds like this one is an active area of research in chemistry and pharmacology. Future work could involve exploring its synthesis, properties, and potential applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-12-2-5-14(6-3-12)15-10-26-19-21-20-18(22(15)19)25-9-13-4-7-16-17(8-13)24-11-23-16/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQIMALEUMNICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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